Product packaging for 4-(Dimethoxymethyl)-1,2,3-thiadiazole(Cat. No.:CAS No. 138764-00-8)

4-(Dimethoxymethyl)-1,2,3-thiadiazole

Cat. No.: B14273221
CAS No.: 138764-00-8
M. Wt: 160.20 g/mol
InChI Key: ILRGPGLSZUILPQ-UHFFFAOYSA-N
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Description

Overview of Thiadiazole Isomers and their Distinctive Architectures

Thiadiazoles are a class of five-membered heterocyclic compounds that contain one sulfur atom and two nitrogen atoms within the ring. wikipedia.org Four constitutional isomers of thiadiazole exist, distinguished by the relative positions of their heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). 20.198.91 Each isomer possesses a unique electronic distribution and geometric arrangement, which in turn dictates its chemical reactivity and physical properties. 20.198.91 This structural diversity allows for a wide range of applications, as different isomers can interact with biological targets in distinct ways or serve as building blocks for different types of materials. researchgate.net The aromatic nature of the thiadiazole ring contributes to the in vivo stability of its derivatives. nih.gov

IsomerKey Structural Feature
1,2,3-Thiadiazole Two adjacent nitrogen atoms and one sulfur atom.
1,2,4-Thiadiazole Nitrogen atoms at positions 2 and 4, separated by a carbon atom.
1,2,5-Thiadiazole Nitrogen atoms at positions 2 and 5, separated by the sulfur atom.
1,3,4-Thiadiazole Nitrogen atoms at positions 3 and 4, adjacent to each other.

Significance of 1,2,3-Thiadiazole as a Heterocyclic Motif in Academic Inquiry

The 1,2,3-thiadiazole scaffold is a subject of considerable interest in academic and industrial research. isres.org Its derivatives are recognized for a broad spectrum of biological activities, including potential applications in pharmaceuticals and agrochemicals. isres.org The unique arrangement of heteroatoms in the 1,2,3-thiadiazole ring makes it a valuable synthon in organic chemistry, serving as a precursor for the generation of other reactive intermediates. A well-established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones with thionyl chloride. wikipedia.orgresearchgate.net This reaction provides a versatile route to various substituted 1,2,3-thiadiazoles. nih.govlookchem.com

Scope and Research Focus of 4-(Dimethoxymethyl)-1,2,3-thiadiazole

While the broader family of 1,2,3-thiadiazoles has been extensively studied, "this compound" itself is a less commonly cited compound in scientific literature. This suggests that it may be a novel compound or a synthetic intermediate that has not been the primary focus of extensive research. The research interest in this specific molecule would likely stem from the interplay between the 1,2,3-thiadiazole core and the dimethoxymethyl substituent at the 4-position.

The dimethoxymethyl group is a protected form of a formyl (aldehyde) group. This functional group can be a valuable handle for further synthetic transformations, allowing for the introduction of a wide variety of other functionalities. Therefore, the research focus on this compound could be directed towards its use as a versatile building block in the synthesis of more complex molecules. For instance, deprotection of the acetal (B89532) to reveal the aldehyde would open up a plethora of subsequent chemical reactions.

Given the known biological activities of other 1,2,3-thiadiazole derivatives, another avenue of research for this compound would be the exploration of its own potential biological or pharmacological properties. The specific substitution pattern could modulate the activity of the thiadiazole core in interesting ways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2S B14273221 4-(Dimethoxymethyl)-1,2,3-thiadiazole CAS No. 138764-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethoxymethyl)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-8-5(9-2)4-3-10-7-6-4/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRGPGLSZUILPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CSN=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50769216
Record name 4-(Dimethoxymethyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50769216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138764-00-8
Record name 4-(Dimethoxymethyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50769216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Dimethoxymethyl 1,2,3 Thiadiazole and Its Functionalized Derivatives

Established and Emerging Synthetic Routes to 1,2,3-Thiadiazoles

The construction of the 1,2,3-thiadiazole (B1210528) ring is achievable through several distinct chemical pathways. These methods range from classical cyclization reactions to modern multicomponent strategies, each offering unique advantages regarding substrate scope, efficiency, and reaction conditions. Conventional methods for synthesizing 1,2,3-thiadiazoles include the Hurd-Mori synthesis, the Wolff synthesis, and the Pechmann synthesis. isres.org

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. isres.orgwikipedia.org This approach involves the wikipedia.orglookchem.com-dipolar cyclization of a hydrazone possessing an α-methylene group with thionyl chloride (SOCl₂). nih.govthieme-connect.de The reaction proceeds via the formation of an N-acyl or N-tosyl hydrazone, which then undergoes cyclization upon treatment with an excess of thionyl chloride. wikipedia.orgmdpi.com This method is widely applicable for preparing a variety of mono- and di-substituted 1,2,3-thiadiazoles. lookchem.comthieme-connect.de

For the specific synthesis of 4-(Dimethoxymethyl)-1,2,3-thiadiazole, the key precursor would be a hydrazone derived from 3,3-dimethoxypropanal. For instance, the reaction of 3,3-dimethoxypropanal with tosylhydrazine would yield the corresponding N-tosylhydrazone. Subsequent treatment of this intermediate with thionyl chloride would induce the cyclization and formation of the desired 1,2,3-thiadiazole ring.

Starting Ketone/Aldehyde Hydrazine (B178648) Derivative Cyclizing Agent Resulting 1,2,3-Thiadiazole Reference(s)
Various Ketones Semicarbazide Thionyl Chloride 4- or 5-substituted 1,2,3-thiadiazoles mdpi.com
Pyrazolyl-phenylethanones Semicarbazide Thionyl Chloride Pyrazolyl-1,2,3-thiadiazole scaffolds mdpi.com
2-Oxoallobetulin Semicarbazide Hydrochloride Thionyl Chloride C-3 functionalized thiadiazole mdpi.com
γ-Oxoesters Tosylhydrazine Thionyl Chloride Tricyclic annelated 1,2,3-thiadiazoles lookchem.com

The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles starting from α-diazo carbonyl compounds. isres.orgthieme-connect.de This reaction involves the treatment of an α-diazo ketone with a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent, to induce cyclization. thieme-connect.de While historically significant, this method can be limited by the accessibility and stability of the required diazo compounds. isres.orgresearchgate.net

The synthesis of this compound via this route would necessitate the preparation of 1-diazo-3,3-dimethoxypropan-2-one. This precursor could potentially be synthesized from 3,3-dimethoxypropanoic acid via activation (e.g., as an acid chloride) followed by reaction with diazomethane (B1218177). The subsequent reaction of this α-diazo ketone with a suitable sulfur transfer reagent would yield the target heterocycle. The Wolff rearrangement is a competing reaction pathway for α-diazo carbonyl compounds, which can lead to ketene (B1206846) formation under thermal, photochemical, or catalytic conditions. dntb.gov.uacapes.gov.br

α-Diazo Carbonyl Compound Thionating Agent Product Reference(s)
Diazo ketones Ammonium Hydrosulfide Disubstituted 1,2,3-thiadiazoles thieme-connect.de
Flexible diazo carbonyl compounds Lawesson's Reagent Substituted 1,2,3-thiadiazoles thieme-connect.de
Diazo ketones with rigid cis-geometry Phosphorus Pentasulfide Fused 1,2,3-thiadiazoles thieme-connect.de

The Pechmann synthesis and its modifications involve the 1,3-dipolar cycloaddition of diazoalkanes to various thiocarbonyl compounds. thieme-connect.de This method's scope has been broadened by the use of diverse thiocarbonyl compounds, making starting materials more accessible. thieme-connect.de For example, the reaction of diazomethane with ethyl thioformate can produce the corresponding 1,2,3-thiadiazole. thieme-connect.de

A significant challenge in this approach is controlling the regioselectivity of the cycloaddition. The reaction of a diazoalkane with an unsymmetrical thiocarbonyl compound can lead to the formation of both 1,2,3- and 1,3,4-thiadiazoline isomers. thieme-connect.de To synthesize this compound, one might envision the reaction of diazomethane with a thioketene (B13734457) or another reactive thiocarbonyl species bearing the dimethoxymethyl group. However, controlling the regiochemistry to favor the desired 4-substituted product would be a critical consideration.

Diazoalkane Thiocarbonyl Compound Product Type Reference(s)
Diazomethane Phenyl Isothiocyanate 1,2,3-Thiadiazole derivative thieme-connect.de
Diazomethane Ethyl Thioformate 1,2,3-Thiadiazole thieme-connect.de
Diazomethane Dialkyl Thioketones 1,2,3-Thiadiazoline thieme-connect.de

Oxidative cyclization represents a more modern approach to heterocycle synthesis. While many examples in the literature focus on the synthesis of 1,2,4- or 1,3,4-thiadiazole (B1197879) isomers through iodine-promoted oxidative cyclization acs.orgfrontiersin.orgnih.gov, strategies for 1,2,3-thiadiazoles are also emerging. One such method involves an I₂/DMSO-mediated cross-coupling cyclization of three components: enaminones, tosylhydrazine, and elemental sulfur. organic-chemistry.org This transition-metal-free reaction is operationally simple and accommodates a wide range of functional groups, producing 5-acyl-1,2,3-thiadiazoles in very good yields. organic-chemistry.org

To adapt this strategy for this compound, a suitable enaminone precursor would be required. This could be formed from a β-keto aldehyde or ester equivalent that incorporates the dimethoxymethyl moiety. The subsequent three-component oxidative cyclization with tosylhydrazine and sulfur would then construct the thiadiazole ring.

Reaction Type Key Reagents Product Class Reference(s)
Three-component cross-coupling Enaminones, Tosylhydrazine, Elemental Sulfur, I₂/DMSO 5-Acyl-1,2,3-thiadiazoles organic-chemistry.org
[3+2] Oxidative Cyclization 2-Aminoheteroarenes, Isothiocyanates, I₂ Heteroarene-fused isres.orgwikipedia.orgmdpi.comthiadiazoles acs.org
Oxidative Coupling of Thioamides Thiobenzamides, Photocatalyst (COF) 3,5-Disubstituted-1,2,4-thiadiazoles mdpi.com

Ionic liquids (ILs) have gained attention as green and efficient media for organic synthesis due to their unique properties like low vapor pressure, non-volatility, and thermal stability. rsc.org In the context of 1,2,3-thiadiazole synthesis, ionic liquids have been employed to improve existing methodologies, such as the Hurd-Mori approach. mdpi.com For example, Kumar et al. developed a process where ionic liquid sulfonyl hydrazine reacts with ketones to form an ionic liquid hydrazone, which is then cyclized with thionyl chloride to afford substituted 1,2,3-thiadiazoles in excellent yields (80-91%). mdpi.com This method benefits from mild reaction conditions and high efficiency.

The synthesis of this compound could be enhanced by using an ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as the solvent or catalyst in the Hurd-Mori cyclization of the N-tosylhydrazone of 3,3-dimethoxypropanal. The use of an IL could potentially lead to improved yields, shorter reaction times, and a more environmentally benign process. researchgate.net

Ionic Liquid Application Precursors Product Reference(s)
Improved Hurd-Mori Reaction N-tosylhydrazones, Sulfur, TBAI (catalyst) Substituted aryl 1,2,3-thiadiazoles mdpi.com
Ionic Liquid Hydrazone Intermediate Ionic liquids sulfonyl hydrazine, Ketones, SOCl₂ Substituted 1,2,3-thiadiazoles mdpi.com
One-pot, three-component synthesis Aldehydes, Thiosemicarbazide, Phenacyl bromide Thiazole-imidazo[2,1-b] isres.orgwikipedia.orgnih.govthiadiazole hybrids researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.govresearchgate.net While the Ugi four-component reaction has been applied to the synthesis of certain 1,2,3-thiadiazole derivatives, the products are often substituted at the 5-position. mdpi.com A more relevant MCR for 4-substituted thiadiazoles is the I₂/DMSO-mediated cross-coupling of enaminones, elemental sulfur, and tosylhydrazine, as mentioned previously. organic-chemistry.org This reaction constructs the 1,2,3-thiadiazole ring in a single pot from three distinct components.

Application of this three-component strategy to the synthesis of this compound would hinge on the use of an enaminone derived from a precursor containing the dimethoxymethyl group, such as 3,3-dimethoxypropanal. This approach offers a convergent and efficient route to the target molecule, avoiding the isolation of intermediates.

Reaction Name/Type Components Product Type Reference(s)
Ugi four-component reaction (U-4CR) Amine, Aldehyde, Thiadiazole, Isocyanide 5-Methyl substituted thiadiazole derivatives mdpi.com
I₂/DMSO-mediated cross-coupling Enaminones, Elemental Sulfur, Tosylhydrazine 5-Acyl-1,2,3-thiadiazoles organic-chemistry.org
One-pot three-component reaction 1,3,4-Thiadiazol-2-amines, Aldehydes, 2-Mercaptoacetic acid 1,3,4-Thiadiazole-thiazolidine-4-one hybrids nih.gov

Synthesis from Sulfur-Containing Precursors (e.g., 2-Cyanothioacetamides)

A notable strategy for constructing the 1,2,3-thiadiazole ring involves the use of 2-cyanothioacetamides as versatile C-C-S building blocks. This approach allows for a high-yield, transition-metal-free synthesis of functionalized 1,2,3-thiadiazoles. acs.orgnih.gov The reaction proceeds under diazo transfer conditions, where 2-cyanothioacetamides react with sulfonyl azides in the presence of a base. acs.orgfigshare.com

The choice of the solvent and base system is critical and can completely switch the reaction's outcome. nih.govfigshare.com When conducted in an aprotic solvent, the reaction exclusively yields 5-amino-4-cyano-1,2,3-thiadiazoles. acs.orgnih.govfigshare.com This selectivity provides a reliable route to 4,5-disubstituted 1,2,3-thiadiazoles, which can be further modified. While this method does not directly install the dimethoxymethyl group, it establishes the core heterocyclic structure from a key sulfur-containing precursor, which can then undergo subsequent functional group transformations to yield the desired product.

Table 1: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles from 2-Cyanothioacetamides
PrecursorReagentConditionsProductKey Feature
2-CyanothioacetamideSulfonyl azideBase, aprotic solvent5-Amino-4-cyano-1,2,3-thiadiazoleTransition-metal-free acs.orgnih.gov

Novel Carbon Disulfide-Mediated Annulations

Carbon disulfide (CS₂) serves as a valuable one-carbon synthon for incorporating sulfur into heterocyclic rings. nih.gov Novel annulation methodologies utilizing CS₂ have been developed for the synthesis of thiadiazole derivatives. One such innovative approach involves a double [3+2] 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide. nih.gov

In this process, nitrilimines are generated in situ from hydrazonyl chlorides in the presence of a base. These reactive intermediates then undergo a cycloaddition reaction with CS₂ to construct the thiadiazole ring system under mild, transition-metal-free conditions. nih.gov This method has been successfully applied to synthesize a variety of spiro[4.4]thiadiazole derivatives in high yields (up to 96%). nih.gov The experimental simplicity and use of readily available starting materials make this a highly practical route for accessing complex sulfur-containing heterocycles. nih.gov Another strategy involves the addition of diazo compounds to carbon disulfide to form the 1,2,3-thiadiazole ring under mild conditions. mdpi.com

Table 2: Carbon Disulfide-Mediated Synthesis of Thiadiazole Derivatives
PrecursorsMediating ReagentReaction TypeKey Advantages
Hydrazonyl chloridesCarbon Disulfide (CS₂)Double 1,3-dipolar cycloadditionMild conditions, high yields, transition-metal-free nih.gov
Diazo compoundsCarbon Disulfide (CS₂)CycloadditionMild reaction conditions mdpi.com

Directed Synthesis and Functionalization of this compound

Directing the synthesis to achieve the specific this compound structure requires precise control over regiochemistry and functional group installation. The dimethoxymethyl group is a stable acetal (B89532), which acts as a protected form of a formyl (aldehyde) group. Strategies can therefore be devised based on either late-stage functionalization of the thiadiazole ring or by constructing the ring from a precursor already containing the required moiety.

Strategies for Regioselective Installation of the Dimethoxymethyl Moiety

Two primary plausible strategies can be proposed for the regioselective synthesis of this compound.

Post-synthetic Functionalization: This approach involves the synthesis of a 1,2,3-thiadiazole core with a suitable functional group at the 4-position, which can then be converted into the dimethoxymethyl group. A common route is the preparation of 4-carbaldehyde-1,2,3-thiadiazole. For instance, a 4-carboxylate-substituted 1,2,3-thiadiazole could be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. mdpi.com This 4-formyl-1,2,3-thiadiazole intermediate can subsequently undergo acid-catalyzed acetalization with methanol (B129727) to yield the target this compound. The relationship between aldehydes and their acetal forms is well-established in the synthesis of related azole heterocycles. nih.gov

Synthesis from a Pre-functionalized Precursor: An alternative strategy involves using a starting material that already contains the dimethoxymethyl group. The classical Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, is a powerful method for forming the 1,2,3-thiadiazole ring. mdpi.comresearchgate.net To apply this to the target molecule, one could start with a ketone that has an α-methylene group and also bears the dimethoxymethyl moiety. Conversion of this ketone to its corresponding tosylhydrazone, followed by treatment with thionyl chloride, would construct the thiadiazole ring with the dimethoxymethyl group already in place. researchgate.netresearchgate.netnih.gov The success of this method would depend on the stability of the acetal under the reaction conditions.

Asymmetric Synthesis Approaches to Chiral Derivatives

The parent this compound is an achiral molecule. To generate chiral derivatives, a stereocenter must be introduced, typically on a substituent attached to the heterocyclic core (e.g., at the C5 position). Asymmetric synthesis aims to produce a specific enantiomer, which is crucial in pharmacology as different enantiomers can have vastly different biological activities. nih.gov

While specific examples for this compound are not prevalent, asymmetric methodologies developed for other thiadiazole isomers and related heterocycles can be adapted. For instance, a series of novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives were synthesized with excellent enantioselectivities (up to >99% enantiomeric excess) via an enantioselective three-component Mannich reaction. researchgate.net This reaction utilized a cinchona alkaloid squaramide as an organocatalyst to control the stereochemical outcome. researchgate.net

Similarly, iridium-catalyzed cycloaddition reactions have proven effective for the synthesis of chiral 1,2,3-triazoles. nih.gov Such catalytic systems could potentially be adapted for the synthesis of 1,2,3-thiadiazoles by reacting a prochiral substrate with a suitable reagent in the presence of a chiral catalyst, thereby inducing enantioselectivity in the final product. The development of such methods would be a significant step toward accessing optically pure thiadiazole derivatives for biological evaluation.

Green Chemistry Principles in 1,2,3-Thiadiazole Synthesis

The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally benign and sustainable chemical processes. mdpi.combohrium.com In the context of 1,2,3-thiadiazole synthesis, several greener approaches have been reported that minimize waste, reduce energy consumption, and avoid hazardous materials. organic-chemistry.org

Key green strategies include:

Use of Eco-friendly Solvents: A highly efficient synthesis of 1,2,3-thiadiazoles from tosylhydrazones has been developed using ethanol (B145695) (EtOH) as an environmentally friendly solvent at room temperature. organic-chemistry.org

Metal-Free Catalysis: To avoid the use of toxic and expensive heavy metals, metal-free catalytic systems have been employed. A facile and practical synthesis of 1,2,3-thiadiazoles uses tetrabutylammonium (B224687) iodide (TBAI) to catalyze the reaction between N-tosyl hydrazones and sulfur. organic-chemistry.org Similarly, iodine-mediated cross-coupling reactions provide access to 5-acyl-1,2,3-thiadiazoles without transition metals. organic-chemistry.org

Photocatalysis: The use of visible light as a renewable energy source is a cornerstone of green synthesis. A photocatalytic process using cercosporin (B1668469) as the catalyst enables the synthesis of 1,2,3-thiadiazoles under mild and sustainable conditions. organic-chemistry.org

Energy-Efficient Methods: Techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonication can significantly reduce reaction times and improve yields compared to conventional heating methods. nanobioletters.com These techniques have been successfully applied to the synthesis of various thiadiazole derivatives, offering a more efficient and greener pathway. nanobioletters.com

Solvent-Free Conditions: Grinding techniques, which involve carrying out reactions in the absence of a solvent, represent another important green approach. This has been used for the synthesis of other thiadiazole isomers, offering benefits such as high efficiency, shorter reaction times, and minimal waste. mdpi.com

By adopting these principles, the synthesis of 1,2,3-thiadiazoles and their derivatives can be made more economical and environmentally sustainable.

Mechanistic Investigations and Chemical Transformations of 4 Dimethoxymethyl 1,2,3 Thiadiazole

Elucidation of Reaction Mechanisms for 1,2,3-Thiadiazole (B1210528) Ring Formation

The construction of the 1,2,3-thiadiazole ring is a cornerstone of its chemistry. Among the various synthetic routes, the Hurd-Mori synthesis stands out as a widely employed and versatile method for the formation of 4-substituted and 4,5-disubstituted 1,2,3-thiadiazoles. wikipedia.orgnih.gov This reaction involves the cyclization of α-methylene- or α-methine-containing hydrazones with thionyl chloride (SOCl₂). wikipedia.org

The synthesis of 4-(dimethoxymethyl)-1,2,3-thiadiazole would conceptually begin with a suitable precursor, such as the hydrazone of dimethoxyacetaldehyde. The generally accepted mechanism for the Hurd-Mori reaction commences with the reaction of the hydrazone with thionyl chloride. This is followed by a series of steps involving chlorination, dehydrochlorination, and subsequent cyclization to form the stable aromatic 1,2,3-thiadiazole ring. The success of the Hurd-Mori reaction can be influenced by the nature of the substituents on the hydrazone precursor. Electron-withdrawing groups can impact the electron density of the reacting centers and, consequently, the efficiency of the cyclization process. nih.gov

Alternative synthetic strategies for the 1,2,3-thiadiazole ring include the Pechmann synthesis, which involves the reaction of diazomethane (B1218177) with isothiocyanates, and the Wolff synthesis, based on the cyclization of α-diazo thiocarbonyl compounds. researchgate.netorganic-chemistry.org While these methods are valuable for accessing different substitution patterns, the Hurd-Mori reaction remains a key strategy for derivatives such as this compound.

Fundamental Reactivity of the 1,2,3-Thiadiazole Nucleus

The 1,2,3-thiadiazole ring is an electron-deficient aromatic system, a characteristic that profoundly influences its reactivity. The presence of two electronegative nitrogen atoms and a sulfur atom leads to a significant polarization of the ring, rendering the carbon atoms susceptible to certain types of reactions while being resistant to others.

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,2,3-thiadiazole ring makes it susceptible to nucleophilic attack. While the parent 1,2,3-thiadiazole itself is not highly reactive towards nucleophiles, the presence of good leaving groups at the C4 or C5 positions facilitates nucleophilic substitution reactions. For instance, halo-substituted 1,2,3-thiadiazoles can undergo displacement by various nucleophiles. researchgate.net In the case of this compound, direct nucleophilic substitution on the ring is unlikely due to the absence of a suitable leaving group. However, the reactivity of the substituent can be influenced by the electron-withdrawing nature of the ring.

Ring-Opening and Ring-Closing Rearrangement Pathways

The 1,2,3-thiadiazole ring can undergo ring-opening reactions under various conditions, including thermal, photochemical, and base-catalyzed reactions. nih.gov Base-induced ring cleavage of 4-substituted 1,2,3-thiadiazoles is a known transformation that can lead to the formation of alkynethiolates. researchgate.net This reactivity has been utilized in organic synthesis to generate various sulfur-containing acyclic and heterocyclic compounds. The specific conditions and the nature of the substituent at the 4-position can influence the outcome of these ring-opening reactions.

Interconversion Studies with Isomeric Heterocycles (e.g., 1,2,3-Triazoles)

The interconversion of 1,2,3-thiadiazoles and isomeric 1,2,3-triazoles is a fascinating area of heterocyclic chemistry. The Dimroth rearrangement, for instance, describes the reversible isomerization of certain heterocyclic systems. While more commonly associated with triazoles, analogous rearrangements involving 1,2,3-thiadiazoles have been reported. rsc.org These transformations often proceed through a ring-opened intermediate and can be influenced by factors such as the substituents on the ring, the solvent, and the pH of the medium. The presence of an electron-withdrawing substituent at the 4-position could potentially influence the equilibrium and kinetics of such interconversions.

Chemical Transformations of the Dimethoxymethyl Substituent

The dimethoxymethyl group, a protected form of a formyl group, is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is largely centered around the acetal (B89532) functionality.

The most common reaction of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde under acidic conditions. This deprotection is a fundamental transformation in organic synthesis, allowing for the unmasking of the formyl group when needed. The resulting 1,2,3-thiadiazole-4-carbaldehyde is a valuable intermediate for further synthetic modifications.

The stability of the dimethoxymethyl group is noteworthy. Acetals are generally stable under neutral and basic conditions, which allows for a wide range of chemical manipulations to be performed on other parts of the molecule without affecting the protected aldehyde. beilstein-journals.org This chemical stability is a key advantage in multistep synthetic sequences.

Hydrolysis and Acetal Chemistry

The dimethoxymethyl group in this compound is an acetal functional group. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. chemistrysteps.comorganicchemistrytutor.com

The acid-catalyzed hydrolysis of this compound to 1,2,3-thiadiazole-4-carbaldehyde is a reversible reaction. chemistrysteps.com The mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol, followed by deprotonation of the resulting protonated aldehyde, affords the final product, 1,2,3-thiadiazole-4-carbaldehyde. To drive the equilibrium towards the aldehyde, an excess of water is typically used. chemistrysteps.comyoutube.com

Table 1: General Conditions for Acetal Hydrolysis

CatalystSolventTemperatureNotes
Dilute Aqueous Acid (e.g., HCl, H₂SO₄)Water, THF/Water, Acetone/WaterRoom Temperature to RefluxThe most common and straightforward method.
Lewis Acids (e.g., TMSI, FeCl₃)Aprotic Solvents (e.g., CH₂Cl₂, CH₃CN)VariesCan offer milder conditions for sensitive substrates.
Solid Acid Catalysts (e.g., Amberlyst-15)Protic or Aprotic SolventsVariesAllows for easier catalyst removal and product purification.

This table presents generalized conditions for acetal hydrolysis based on established organic chemistry principles. Specific conditions for this compound may vary.

Selective Functionalization of the Dimethoxymethyl Group

The dimethoxymethyl group can be selectively functionalized, often through its initial conversion to the more reactive aldehyde. The resulting 1,2,3-thiadiazole-4-carbaldehyde is a versatile intermediate for a variety of chemical transformations.

For instance, the aldehyde can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form secondary alcohols. Oxidation of the aldehyde would yield the corresponding carboxylic acid, while reduction would produce the primary alcohol. Furthermore, the aldehyde can participate in condensation reactions, such as the Wittig reaction to form alkenes or the Knoevenagel condensation to introduce other functional groups.

A switchable synthesis approach for 4,5-functionalized 1,2,3-thiadiazoles has been described, highlighting the versatility of functional groups on the thiadiazole ring for further transformations. nih.gov

Cross-Coupling Reactions and their Synthetic Utility

While direct cross-coupling reactions of this compound are not extensively documented, the synthetic utility of this compound is realized through its conversion to a suitable precursor for such reactions. The most common strategy involves the hydrolysis of the dimethoxymethyl group to the corresponding aldehyde, which can then be transformed into a halide or triflate, species that are highly reactive in palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org

Alternatively, cross-coupling reactions can be performed on heterocyclic aldehydes, although this is a less common approach. researchgate.net More established is the use of halogenated heterocycles in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org To utilize this compound in a Suzuki-Miyaura coupling, it would typically first be converted to a 4-halo-1,2,3-thiadiazole. This halogenated derivative can then be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the 4-position of the thiadiazole ring. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura coupling, a 4-halo-1,2,3-thiadiazole derived from this compound would be the substrate of choice for introducing alkynyl groups onto the thiadiazole ring. These reactions are valuable for the synthesis of conjugated systems. organic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org A 4-halo-1,2,3-thiadiazole can be coupled with various alkenes to introduce alkenyl substituents at the 4-position. The Heck reaction is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity. organic-chemistry.org

Table 2: Overview of Potential Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemProduct Type
Suzuki-Miyaura4-Halo-1,2,3-thiadiazole + Organoboron ReagentPd Catalyst + Base4-Aryl/Vinyl-1,2,3-thiadiazole
Sonogashira4-Halo-1,2,3-thiadiazole + Terminal AlkynePd Catalyst + Cu(I) Co-catalyst + Base4-Alkynyl-1,2,3-thiadiazole
Heck4-Halo-1,2,3-thiadiazole + AlkenePd Catalyst + Base4-Alkenyl-1,2,3-thiadiazole

This table outlines potential cross-coupling strategies based on the transformation of this compound into a reactive halide or triflate, in line with established methodologies for heterocyclic compounds.

The synthetic utility of these cross-coupling reactions lies in their ability to construct complex molecular architectures based on the 1,2,3-thiadiazole scaffold, which is a valuable pharmacophore in medicinal chemistry.

Computational and Theoretical Chemistry Studies of 4 Dimethoxymethyl 1,2,3 Thiadiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(dimethoxymethyl)-1,2,3-thiadiazole, these methods would provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This analysis would yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate electronic properties like the distribution of electron density, which is key to understanding the molecule's polarity and intermolecular interactions.

Ab Initio Methods for High-Level Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide a more rigorous analysis of the electronic structure of this compound. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer highly accurate calculations of the molecule's energy and other properties, serving as a benchmark for other computational methods.

Frontier Molecular Orbital Theory (HOMO, LUMO, Energy Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. Calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as no experimental or calculated data is currently available.)

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
Energy Gap (ΔE) Data not available

Global and Local Reactivity Descriptors (e.g., Global Hardness, Softness, Electrophilicity)

From the HOMO and LUMO energies, various global reactivity descriptors could be calculated. These include global hardness, which measures the resistance to change in electron distribution; global softness, the reciprocal of hardness; and the global electrophilicity index, which quantifies the ability of a molecule to accept electrons. Additionally, local reactivity descriptors, such as Fukui functions, could be determined to predict the most likely sites for nucleophilic and electrophilic attack on the this compound molecule.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as no experimental or calculated data is currently available.)

Descriptor Value
Global Hardness (η) Data not available
Global Softness (S) Data not available
Electrophilicity Index (ω) Data not available

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a static, optimized geometry, molecules are dynamic entities. The dimethoxymethyl group in this compound can rotate around its single bonds, leading to various conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule over time. By simulating the motion of the atoms, MD studies would reveal the most populated conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions, providing a more realistic picture of its behavior.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are pivotal in medicinal and agricultural chemistry for predicting the biological activity or reactivity of chemical compounds based on their molecular structures. These computational models establish a mathematical relationship between the chemical structure and the activity of a series of compounds.

Despite the prevalence of QSAR and SRR studies for various heterocyclic compounds, including numerous derivatives of 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole, a dedicated search of the scientific literature yielded no specific QSAR or SRR models for this compound. Research in this area tends to focus on derivatives with known biological activities, such as antimicrobial, anticancer, or herbicidal properties, to build predictive models. The lack of such studies for this compound suggests that it has not yet been identified as a lead compound in a series for which such a modeling approach would be applicable, or that such studies have not been published in the accessible scientific domain.

Consequently, no data tables containing descriptors or predictive models for the biological activity of this compound can be presented.

In Silico Modeling of Molecular Interactions and Recognition

In silico modeling, which includes techniques like molecular docking and molecular dynamics simulations, is a powerful tool for investigating how a molecule interacts with a biological target, such as a protein or enzyme, at the atomic level. These studies are fundamental to drug discovery and molecular biology, providing insights into binding affinities, interaction modes, and the conformational dynamics of ligand-receptor complexes.

A thorough search for computational studies on this compound has found no published research detailing its molecular interactions or recognition. While there is a wealth of in silico research on other thiadiazole isomers and their derivatives targeting a wide array of biological macromolecules, similar investigations for this compound are not available in the current scientific literature.

Therefore, it is not possible to provide detailed findings or data tables on the binding energy, key interacting amino acid residues, or conformational stability of this compound with any specific biological target. The exploration of its potential molecular interactions through computational methods remains an unaddressed area of research.

Advanced Research Applications of 4 Dimethoxymethyl 1,2,3 Thiadiazole

Application as a Strategic Building Block in Complex Organic Synthesis

The inherent reactivity of the 1,2,3-thiadiazole (B1210528) ring, coupled with the synthetic versatility of the dimethoxymethyl group, positions 4-(Dimethoxymethyl)-1,2,3-thiadiazole as a valuable precursor in the construction of intricate molecular architectures. The dimethoxymethyl moiety serves as a stable protecting group for the formyl group, which can be deprotected under specific acidic conditions to liberate the highly reactive aldehyde for subsequent transformations.

Design and Synthesis of Fused and Bridged Heterocyclic Systems

While direct literature on the use of this compound for synthesizing fused and bridged systems is limited, the known chemistry of 1,2,3-thiadiazoles provides a strong basis for its potential applications. The thermal or photochemical decomposition of 1,2,3-thiadiazoles is a well-established method for generating thioketenes, which are highly reactive intermediates. These thioketenes can undergo a variety of cycloaddition reactions to form novel heterocyclic systems.

Furthermore, the liberated aldehyde from the dimethoxymethyl group can participate in condensation reactions with various nucleophiles to construct fused rings. For instance, reaction with hydrazines could lead to the formation of fused pyrazole (B372694) systems, while reaction with amidines could yield fused pyrimidine (B1678525) rings. The combination of reactions involving both the thiadiazole ring and the aldehyde functionality opens up pathways to complex polycyclic structures. For example, derivatives of 1,2,4-triazolo[3,4-b] researchgate.netgoogle.comacs.orgthiadiazoles have been synthesized by reacting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aromatic carboxylic acids in the presence of phosphorus oxychloride. dpkmr.edu.in

Development of Advanced Organic Scaffolds

The 1,2,3-thiadiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. The ability to introduce diverse functionalities through the aldehyde group of this compound allows for the creation of libraries of novel organic scaffolds for drug discovery and development.

The aldehyde can be converted into various functional groups, such as amines, alcohols, and carboxylic acids, which can then be used as handles for further molecular elaboration. For example, reductive amination of the aldehyde can introduce a wide range of substituted aminomethyl groups, while oxidation can provide the corresponding carboxylic acid. These derivatives can then be incorporated into larger molecules, acting as key recognition elements for biological targets. The synthesis of various 5-substituted 2-amino-1,3,4-thiadiazoles often proceeds from thiosemicarbazide, highlighting the versatility of this heterocyclic core in building diverse molecular frameworks. nih.gov

Contributions to Advanced Materials Science

The electronic properties of the 1,2,3-thiadiazole ring, characterized by its electron-deficient nature, make it an attractive component for the design of advanced organic materials. The incorporation of this heterocycle into conjugated systems can significantly influence their electronic and photophysical properties.

Exploration in Organic Electronic Devices (OLEDs, OFETs)

While specific data for this compound in OLEDs and OFETs is not available, related thiadiazole isomers and their derivatives have shown promise in these applications. For instance, 2,1,3-benzothiadiazole (B189464) and its derivatives are important acceptor units in photoluminescent compounds used in OLEDs. researchgate.net The electron-withdrawing nature of the thiadiazole ring can be harnessed to tune the HOMO and LUMO energy levels of organic semiconductors, which is crucial for efficient charge injection and transport in these devices.

Theoretical studies on thiadiazole derivatives have been conducted to understand their electronic properties and predict their suitability for such applications. jchemlett.comacs.orgresearchgate.net The substitution at the 4-position of the 1,2,3-thiadiazole ring with a group like dimethoxymethyl could potentially be modified to introduce moieties that enhance intermolecular interactions and charge-carrier mobility, properties that are critical for high-performance OFETs. Aceno researchgate.netgoogle.comgoogle.comthiadiazole derivatives have demonstrated good performance in organic field-effect transistors, with hole mobilities up to 0.4 cm²/Vs. nih.gov

Integration into Organic Photovoltaic (OPV) Components

The electron-accepting properties of the 1,2,3-thiadiazole core also make it a candidate for integration into organic photovoltaic devices, particularly as a component of non-fullerene acceptors or as part of the donor polymer backbone. The ability to fine-tune the electronic properties through substitution on the thiadiazole ring is a key advantage in designing materials with optimal energy level alignment for efficient charge separation and collection in OPVs.

Although direct application of this compound in OPVs has not been reported, the broader class of thiadiazole-containing polymers has been investigated for their photovoltaic properties. The incorporation of 1,3,4-thiadiazole (B1197879) units into polythiophene chains has been shown to lower the LUMO energy level, enhancing the stability of the polymer towards n-doping. heeneygroup.com

Role in Agrochemical Research and Development

The 1,2,3-thiadiazole ring is a key structural motif in a number of commercially successful agrochemicals, acting as a potent pharmacophore. Research in this area is active, with a continuous effort to develop new derivatives with improved efficacy and selectivity.

Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.com For instance, Tiadinil is a commercialized fungicide containing a 1,2,3-thiadiazole ring that acts as a plant defense activator. mdpi.com

The fungicidal activity of 1,2,3-thiadiazole derivatives has been extensively studied. A series of 1,2,3-thiadiazole and thiazole-based strobilurins were synthesized and tested against various fungi, with some compounds exhibiting excellent activities against Gibberella zeae, Sclerotinia sclerotiorum, and Rhizoctonia cerealis. nih.gov The introduction of the 1,2,3-thiadiazole moiety was found to greatly improve the fungicidal activity of these molecules. nih.gov

In terms of herbicidal activity, certain 1,2,3-thiadiazole derivatives have been shown to inhibit photosynthesis and disrupt chloroplast ultrastructure. researchgate.net Patents have been filed for 1,2,3-thiadiazole derivatives as plant regulating agents and for their use in controlling phytopathogenic microorganisms. google.comgoogle.com

The following interactive data tables summarize the fungicidal and herbicidal activity of selected 1,2,3-thiadiazole derivatives, illustrating the potential of this class of compounds in agrochemical applications.

Table 1: Fungicidal Activity of Selected 1,2,3-Thiadiazole Derivatives

Compound Target Fungi EC50 (µg/mL) Reference
8a Gibberella zeae 2.68 nih.gov
8a Sclerotinia sclerotiorum 0.44 nih.gov
8a Rhizoctonia cerealis 0.01 nih.gov
8c Various fungi Broad spectrum nih.gov
8d Various fungi Broad spectrum nih.gov

Table 2: Herbicidal Activity of Selected Thiadiazole Derivatives

Compound Type Mode of Action Target Weeds Reference
1,2,3-Thiadiazole derivatives Plant growth regulation Grasses google.com
1,3,4-Thiadiazolyl ureas Photosynthesis inhibition Corn and sugarcane weeds researchgate.net

Investigations into Fungicidal Efficacy

Derivatives of 1,2,3-thiadiazole have been investigated for their potential as fungicides. For instance, certain N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole moiety have shown moderate in vitro antifungal activity against pathogens such as B. cinerea, R. solani, and S. sclerotiorum. urfu.ru In vivo tests of some derivatives have demonstrated protective effects on plants, suggesting they may induce systemic resistance. urfu.ru Future research could explore whether the dimethoxymethyl group at the 4-position of the 1,2,3-thiadiazole ring in this compound contributes to or modifies this fungicidal potential.

Studies on Insecticidal Action

While specific studies on the insecticidal action of this compound are absent from the current literature, the broader class of 1,3,4-thiadiazole derivatives has shown promise in this area. For example, certain 1,3,4-thiadiazole analogs have demonstrated high insecticidal activity against pests like S. littoralis (cotton leafworm). mdpi.com The insecticidal potential of 1,2,3-thiadiazole derivatives, and specifically the title compound, remains an open area for investigation.

Antiviral Properties in Plant Disease Management

The antiviral activity of thiadiazole derivatives against plant viruses is an area of active research. arkat-usa.org For example, some novel 1,3,4-thiadiazole derivatives have shown good activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). arkat-usa.org The mechanism of action is often linked to the induction of systemic resistance in the host plant. nih.gov Whether this compound can elicit a similar protective response in plants against viral pathogens is a question that awaits experimental validation.

Research in Medicinal Chemistry and Drug Design Principles

In medicinal chemistry, the thiadiazole ring is considered a "privileged structure" due to its presence in numerous biologically active compounds.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 1,2,3-thiadiazole derivatives, SAR studies have revealed that the nature and position of substituents on the thiadiazole ring significantly influence their activity. For example, in a series of nih.govnih.govnih.govthiadiazole benzylamides investigated as necroptosis inhibitors, small cyclic alkyl groups at the 4-position were found to be optimal for activity. nih.gov A systematic SAR study of this compound and its analogs would be necessary to understand how the dimethoxymethyl group influences its potential biological targets.

Molecular Docking and Ligand-Enzyme Binding Mechanisms

Molecular docking is a computational tool used to predict the binding orientation of a small molecule to a target protein. While no specific molecular docking studies for this compound were found, research on other thiadiazole derivatives has utilized this technique to investigate their binding modes with various enzymes. For instance, docking studies of sulfonamide-based thiadiazole derivatives have been used to understand their interaction with carbonic anhydrase. nih.gov Such in silico approaches could be applied to this compound to screen for potential protein targets and guide experimental studies.

Mechanistic Insights into Biological Pathways (e.g., Enzyme Inhibition)

Understanding the mechanism of action is a key aspect of drug discovery. Thiadiazole derivatives have been shown to inhibit various enzymes through different mechanisms. For example, some 1,3,4-thiadiazole-based compounds have been identified as inhibitors of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. researchgate.net Elucidating the specific biological pathways and potential enzyme inhibition mechanisms of this compound would require dedicated biochemical and cellular assays, which have not yet been reported in the scientific literature.

Rational Design of Bioactive Analogues

The 1,2,3-thiadiazole nucleus is a significant pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. mdpi.com The rational design of new bioactive molecules often leverages such established heterocyclic scaffolds. mdpi.comresearchgate.net this compound serves as a valuable starting material in this process due to the versatile reactivity of its dimethoxymethyl group. This functional group can be readily converted to the corresponding aldehyde, which acts as a synthetic handle for the introduction of diverse structural motifs, thereby enabling the creation of large libraries of novel analogues for biological screening.

The core principle of this rational design strategy involves modifying the structure of the parent compound to enhance its interaction with biological targets, improve its pharmacokinetic profile, or reduce potential toxicity. The 1,2,3-thiadiazole ring itself is considered a bioisostere for other five-membered heterocycles and can participate in hydrogen bonding, acting as a "two-electron donor system". nih.gov By systematically altering the substituents on this core, researchers can explore the structure-activity relationships (SAR) to identify analogues with optimized potency and selectivity. researchgate.net

Research into thiadiazole derivatives has shown that modifications can lead to a broad spectrum of pharmacological activities. researchgate.netnih.gov For instance, the introduction of different aryl or heterocyclic moieties can result in compounds with significant antifungal, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.gov The development of these analogues is a key strategy in the quest for new therapeutic agents to address unmet medical needs, including the challenge of drug resistance. nih.gov

Table 1: Bioactive Analogues via Thiadiazole Core Modification
Modification StrategyResulting Functional Group/MoietyObserved Biological Activities in AnaloguesReference
Condensation with amines/hydrazidesSchiff bases, HydrazonesAntimicrobial, Anticancer, Anticonvulsant nih.govrsc.org
Coupling with various ringsBi-heterocyclic systems (e.g., triazole, indole)Anticancer, Antiviral biointerfaceresearch.comnih.gov
Introduction of glycosyl residuesGlycosylthiadiazolesFungicidal nih.gov
Substitution with aryl groupsAryl-thiadiazolesAnti-inflammatory, Antibacterial nih.govnih.gov

Analytical Methodologies for Structural Characterization

The unequivocal structural confirmation of newly synthesized compounds like this compound and its analogues is paramount. Modern analytical chemistry provides a suite of powerful techniques to elucidate molecular structures with high precision, ensuring the identity and purity of research compounds.

Advanced Spectroscopic Techniques (e.g., ESI-HRMS, IR Ion Spectroscopy)

Mass spectrometry (MS) is an indispensable tool for the structural analysis of novel 1,2,3-thiadiazole derivatives due to its high sensitivity, selectivity, and reliability. nih.gov Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

Tandem mass spectrometry (ESI-MS/MS) is particularly informative for studying the gas-phase behavior of these molecules. mdpi.com A characteristic fragmentation pathway for 1,2,3-thiadiazole derivatives under collision-induced dissociation (CID) is the loss of a neutral nitrogen molecule (N₂). nih.gov This fragmentation is a key diagnostic feature that helps in identifying the 1,2,3-thiadiazole core. mdpi.com

However, ESI-MS/MS alone may not be sufficient to distinguish between isomeric fragment ions. nih.gov To overcome this limitation, it is coupled with infrared ion spectroscopy, such as infrared multiple photon dissociation (IRMPD) spectroscopy. nih.govmdpi.com IRMPD provides the vibrational spectrum of a mass-selected ion. nih.gov By comparing the experimental IR spectrum of a fragment ion with theoretical spectra predicted by quantum-chemical calculations (like Density Functional Theory, DFT), the correct structure of the ion can be determined. nih.gov This combined approach is powerful for differentiating between isomers, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, which can exhibit similar fragmentation patterns but have distinct ion structures. mdpi.com

Table 2: Application of Advanced Spectrometry to 1,2,3-Thiadiazole Characterization
TechniqueInformation ObtainedKey Findings for 1,2,3-ThiadiazolesReference
ESI-HRMSAccurate mass measurement, Elemental compositionConfirms molecular formula of parent compound and fragments. uni.lu
ESI-MS/MSFragmentation pathways, Structural inferenceObservation of characteristic neutral loss of N₂ ([M+H-N₂]⁺). mdpi.comnih.gov
IR Ion Spectroscopy (IRMPD)Vibrational spectrum of mass-selected ionsElucidates the precise structure of fragment ions, distinguishing between isomers. nih.govnih.gov
Combined MS/MS and IRMPDUnambiguous isomer identificationDifferentiates between 1,2,3-thiadiazole and 1,2,3-triazole structures in the gas phase. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. dartmouth.edu This technique is applied to a single crystal of the compound, and by analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated. dartmouth.edu From this map, the precise positions of all atoms in the molecule can be determined.

For novel heterocyclic compounds like derivatives of this compound, X-ray crystallography provides definitive proof of structure. nih.gov It yields precise measurements of bond lengths, bond angles, and torsional angles within the molecule. nih.gov This information is crucial for confirming the connectivity of atoms, establishing the stereochemistry, and understanding the preferred conformation of the molecule in its crystalline form. nih.govnih.gov

Furthermore, the analysis reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov While obtaining a suitable single crystal can be a challenge, a successful X-ray crystallographic analysis provides an unparalleled level of structural detail that complements the data obtained from spectroscopic methods. nih.govmdpi.com

Table 3: Structural Information from X-ray Crystallography
ParameterDescriptionSignificance
Atomic CoordinatesThe precise (x, y, z) position of each atom in the unit cell.Defines the complete 3D structure of the molecule.
Bond LengthsThe distance between the nuclei of two bonded atoms.Confirms the nature of chemical bonds (single, double, triple).
Bond AnglesThe angle formed by three connected atoms.Determines the local geometry and shape of the molecule.
Torsional AnglesThe angle between planes through two sets of three atoms.Defines the conformation and spatial arrangement of substituents.
Crystal PackingThe arrangement of molecules relative to each other in the crystal.Reveals intermolecular forces like hydrogen bonds and van der Waals interactions.

Future Perspectives and Emerging Avenues in 4 Dimethoxymethyl 1,2,3 Thiadiazole Research

Innovative Synthetic Methodologies and Process Optimization

Currently, there is a lack of published research detailing innovative synthetic methodologies specifically tailored for 4-(Dimethoxymethyl)-1,2,3-thiadiazole. General approaches to the synthesis of 4-substituted-1,2,3-thiadiazoles typically involve the cyclization of α-methylene ketones or related compounds with a sulfur and nitrogen source. researchgate.net For this compound, this would likely involve a starting material containing the dimethoxymethyl group.

Rational Design of Next-Generation Functionalized Derivatives

The rational design of new derivatives from a parent compound is a cornerstone of modern drug discovery and materials science. For this compound, the dimethoxymethyl group offers a unique starting point for further functionalization. This group could potentially be hydrolyzed to the corresponding aldehyde, which can then serve as a versatile handle for a wide array of chemical transformations.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be employed to predict the biological activities of hypothetical derivatives. This in silico approach can guide the synthesis of new compounds with enhanced potency and selectivity towards specific biological targets. For instance, derivatives could be designed to interact with key enzymes or receptors involved in various diseases. mdpi.comresearchgate.netnih.gov

Multidisciplinary Research at the Interface of Chemistry and Biology

The biological potential of this compound and its derivatives remains largely unexplored. Multidisciplinary research, combining synthetic chemistry with biological screening, is essential to uncover any potential applications in medicine or agriculture.

Initial studies would likely involve broad-spectrum screening to identify any preliminary bioactivity, such as antimicrobial, antifungal, or anticancer effects. nih.govresearchgate.netmdpi.com Should any promising activity be identified, more in-depth studies could be undertaken to elucidate the mechanism of action at the molecular level. This could involve techniques from molecular biology, biochemistry, and pharmacology to identify the specific cellular pathways or targets that are affected by the compound.

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly important in modern chemical synthesis. bohrium.com The development of sustainable and environmentally benign transformations for the synthesis and modification of this compound would be a valuable contribution to the field.

While the current body of knowledge on this compound is limited, the broader importance of the 1,2,3-thiadiazole (B1210528) scaffold suggests that this specific compound and its derivatives could hold significant, yet undiscovered, potential. Future research efforts in the areas outlined above are needed to unlock the full scientific value of this molecule.

Q & A

Q. How can the structural identity of 4-(Dimethoxymethyl)-1,2,3-thiadiazole be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions, aromaticity, and methoxy group integration .
  • Infrared Spectroscopy (IR): Identify characteristic absorption bands for thiadiazole rings (C–S stretching at ~650–750 cm1^{-1}) and methoxy groups (C–O stretching at ~1100–1250 cm1^{-1}) .
  • Mass Spectrometry (LC-MS): Confirm molecular weight and fragmentation patterns .
  • Elemental Analysis: Compare calculated vs. experimental C, H, N, and S percentages to validate purity .

Q. What synthetic routes are effective for preparing this compound derivatives?

  • Methodological Answer: Common strategies include:
  • Cyclocondensation: React thiosemicarbazides with aldehydes/ketones in polar aprotic solvents (e.g., DMSO) under reflux, followed by purification via recrystallization .
  • Heterocyclic Functionalization: Introduce dimethoxymethyl groups via nucleophilic substitution or coupling reactions, using catalysts like triethylamine or acetic acid .
  • Microwave-Assisted Synthesis: Optimize reaction time and yield by employing controlled microwave irradiation for rapid cyclization .

Q. How can researchers screen the biological activity of this compound derivatives?

  • Methodological Answer:
  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC50_{50} values .
  • Enzyme Inhibition Studies: Test activity against acetylcholinesterase (for anti-Alzheimer potential) or urease (for antimicrobial applications) using spectrophotometric methods .

Advanced Research Questions

Q. What strategies are recommended for optimizing substituent effects in Structure-Activity Relationship (SAR) studies of this compound derivatives?

  • Methodological Answer:
  • Systematic Substituent Variation: Synthesize analogs with electron-donating (e.g., –OCH3_3) or electron-withdrawing (e.g., –NO2_2) groups at the 4- and 5-positions of the thiadiazole ring to modulate electronic effects .
  • Bioisosteric Replacement: Replace the dimethoxymethyl group with bioisosteres (e.g., cyclopropyl or pyrrole derivatives) to enhance metabolic stability while retaining activity .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., necroptosis inhibitors or viral proteases) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer:
  • Standardize Assay Conditions: Control variables such as cell line type, incubation time, and solvent (DMSO concentration ≤1% v/v) to minimize discrepancies .
  • Cross-Validation: Compare results across multiple assays (e.g., necroptosis inhibition in HT-29 vs. Jurkat cells) to identify cell-type-specific effects .
  • Metabolic Stability Testing: Use liver microsomes or cytochrome P450 assays to evaluate compound stability, as rapid degradation may explain inconsistent activity .

Q. What advanced techniques are suitable for studying the photolytic stability of this compound under experimental conditions?

  • Methodological Answer:
  • Gas-Phase Photolysis: Exclude radical scavengers (e.g., CO) to isolate the formation of thiirene intermediates, monitored via GC-MS .
  • UV-Vis Spectroscopy: Track absorbance changes at λmax_{\text{max}} (~270–300 nm for thiadiazoles) under controlled light exposure to quantify degradation kinetics .
  • Computational Analysis: Perform TD-DFT calculations to predict excited-state behavior and bond cleavage pathways .

Q. How can molecular docking guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer:
  • Active Site Mapping: Use X-ray crystallography data (e.g., from PDB) to identify key residues in target proteins (e.g., viral proteases or kinases) .
  • Pose Scoring: Prioritize derivatives with optimal hydrogen bonding (e.g., with His41 in SARS-CoV-2 Mpro^\text{pro}) and hydrophobic interactions .
  • MD Simulations: Validate docking poses via 100-ns molecular dynamics simulations to assess binding stability under physiological conditions .

Key Notes for Experimental Design

  • Contradictory Data: suggests substituent modifications on 1,2,3-thiadiazoles minimally impact antiviral activity, while highlights substituent-dependent necroptosis inhibition. Resolve by contextualizing biological targets and assay systems .

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